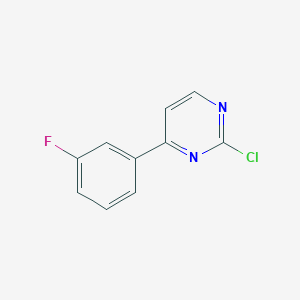
6-Isocyanato-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound that features an isocyanate group attached to a benzoxazole ring Benzoxazole itself is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Méthodes De Préparation
The synthesis of 6-Isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. Industrial production methods often employ safer alternatives to phosgene, such as triphosgene, to minimize the associated hazards.
Analyse Des Réactions Chimiques
6-Isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Isocyanato-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Biological Studies: Researchers use it to study enzyme inhibition and protein modification, leveraging its ability to form stable covalent bonds with nucleophilic residues in proteins.
Mécanisme D'action
The mechanism by which 6-Isocyanato-1,3-benzoxazole exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The benzoxazole ring itself can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparaison Avec Des Composés Similaires
6-Isocyanato-1,3-benzoxazole can be compared to other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Similar in structure but lacks the reactive isocyanate group, making it less versatile in chemical reactions.
6-Chloro-1,3-benzoxazole: Contains a chloro substituent instead of an isocyanate group, leading to different reactivity and applications
The uniqueness of this compound lies in its isocyanate group, which provides a reactive site for various chemical transformations and biological interactions.
Propriétés
Formule moléculaire |
C8H4N2O2 |
|---|---|
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
6-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H |
Clé InChI |
IDTYCGVPBHTJHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N=C=O)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)

![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)



![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13501276.png)
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13501281.png)
![2-{6-Azaspiro[3.4]octan-2-yl}acetic acid hydrochloride](/img/structure/B13501284.png)
![1-[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13501287.png)
![4-(tert-Butyl) 6-ethyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B13501294.png)
